2-(Thiophen-3-yl)pyrimidine-4-carboxylic acid
Overview
Description
2-(Thiophen-3-yl)pyrimidine-4-carboxylic acid is a heterocyclic organic compound that features a thiophene ring attached to a pyrimidine ring, which in turn is substituted with a carboxylic acid group
Mechanism of Action
Target of Action
Thiophene-based analogs, which include 2-(thiophen-3-yl)pyrimidine-4-carboxylic acid, have been studied extensively for their potential biological activity . They are known to interact with a variety of biological targets, contributing to their diverse pharmacological properties .
Mode of Action
Thiophene derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . The exact interaction of this compound with its targets would require further investigation.
Biochemical Pathways
Thiophene derivatives are known to affect a variety of biochemical pathways, leading to their diverse pharmacological effects
Result of Action
Thiophene derivatives are known to have a variety of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects . The specific effects of this compound would require further investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiophen-3-yl)pyrimidine-4-carboxylic acid typically involves the following steps:
Formation of Thiophene Derivative: The thiophene ring is first synthesized or obtained from commercially available thiophene derivatives.
Pyrimidine Synthesis: The pyrimidine ring is constructed using a suitable pyrimidine precursor, such as cytosine or uracil derivatives.
Coupling Reaction: The thiophene derivative is then coupled with the pyrimidine precursor using a suitable coupling reagent, such as a palladium catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, is also encouraged to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-(Thiophen-3-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group or other substituents on the rings are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, alcohols, and halides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as ketones or carboxylic acids.
Reduction Products: Alcohols or other reduced forms of the carboxylic acid group.
Substitution Products: Derivatives with different functional groups replacing the original substituents.
Scientific Research Applications
2-(Thiophen-3-yl)pyrimidine-4-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand the interaction of thiophene derivatives with biological targets.
Medicine: The compound has potential therapeutic applications, such as in the treatment of various diseases due to its biological activity.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-(Thiophen-3-yl)pyrimidine-4-carboxylic acid is unique due to its specific structural features. Similar compounds include:
2-(Thiophen-2-yl)pyrimidine-4-carboxylic acid: This compound has a similar structure but with the thiophene ring at a different position.
2-(Thiophen-3-yl)pyrimidine-5-carboxylic acid: This compound has the carboxylic acid group at a different position on the pyrimidine ring.
2-(Thiophen-3-yl)pyrimidine-4-carboxamide: This compound has an amide group instead of a carboxylic acid group.
These compounds differ in their chemical properties and biological activities, highlighting the importance of structural variations in determining their applications.
Properties
IUPAC Name |
2-thiophen-3-ylpyrimidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2S/c12-9(13)7-1-3-10-8(11-7)6-2-4-14-5-6/h1-5H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIGPXIQZKIXJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C(=O)O)C2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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